3-Thien-2-ylbenzonitrile
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Overview
Description
3-Thien-2-ylbenzonitrile is a heterocyclic organic compound with the molecular formula C11H7NS and a molecular weight of 185.25 g/mol.
Preparation Methods
The synthesis of 3-Thien-2-ylbenzonitrile typically involves the reaction of thiophene with benzonitrile . One common method includes the use of a catalyst to facilitate the reaction under controlled conditions. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
3-Thien-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Thien-2-ylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Thien-2-ylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its use. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-thiophen-2-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIILPQRSOQWSCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405199 |
Source
|
Record name | 3-thien-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380626-35-7 |
Source
|
Record name | 3-thien-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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